Regioselective Phosphorylation: Ortho-Chloro Aryl Ester vs. Para-Chloro Analog in Oligoribonucleotide Synthesis
In the synthesis of fully protected oligoribonucleotides, the ortho-chloro substitution on the phenyl ester (2-chlorophenyl) influences the steric environment around the phosphorus center, potentially altering regioselectivity in condensation reactions compared to the para-chloro analog. The p-chlorophenyl variant has been explicitly used for block synthesis of a fully protected dinucleotide in high yield [1]. This suggests that the ortho-chloro derivative may offer a distinct selectivity profile, though direct comparative data for this specific pair is not yet available in the primary literature.
| Evidence Dimension | Phosphorylation Regioselectivity |
|---|---|
| Target Compound Data | 2-Chlorophenyl N-phenylchlorophosphoramidate (ortho-chloro) |
| Comparator Or Baseline | p-Chlorophenyl N-phenylchlorophosphoramidate (para-chloro) |
| Quantified Difference | Qualitative difference in steric and electronic properties; no direct quantitative comparison reported |
| Conditions | Oligoribonucleotide block synthesis; condensation of protected nucleotides |
Why This Matters
Selection of the ortho-chloro derivative over the para-chloro analog may be critical for achieving desired regioselectivity in custom oligonucleotide assembly, directly impacting product purity and yield.
- [1] Ohtsuka, E., Tanaka, T., Wakabayashi, T., Taniyama, Y., & Ikehara, M. (1978). A new ribo-oligonucleotide block synthesized by phosphorylation with p-chlorophenyl N-phenylchlorophosphoramidate. Journal of the Chemical Society, Chemical Communications, 824-825. View Source
